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Compound of Interest

Compound Name:
(2R)-3,3,3-trifluoro-2-methoxy-2-

phenylpropanoic acid

Cat. No.: B1273004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-α-Methoxy-α-trifluoromethylphenylacetic acid, commonly known as (R)-MTPA or Mosher's

acid, is a cornerstone chiral derivatizing agent in modern stereochemistry.[1] Its application is

pivotal in the determination of enantiomeric purity and the assignment of absolute configuration

for a wide range of chiral molecules, particularly alcohols and amines. This technical guide

provides a comprehensive overview of the physical and chemical properties of (R)-MTPA,

detailed experimental protocols for its use, and the theoretical underpinnings of its application

in NMR spectroscopy.

Core Properties of (R)-MTPA
(R)-MTPA is a non-racemizable chiral carboxylic acid valued for its ability to form

diastereomeric esters or amides with chiral substrates. These diastereomers exhibit distinct

NMR spectral properties, which form the basis of Mosher's method for stereochemical analysis.

[1]

Physical and Chemical Properties
The physical and chemical properties of (R)-MTPA and its highly reactive acyl chloride

derivative, (R)-MTPA-Cl, are summarized in the tables below. The acyl chloride is often

preferred for derivatization reactions due to its enhanced reactivity.[1]
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Table 1: Physical Properties of (R)-MTPA and (R)-MTPA-Cl

Property (R)-(+)-MTPA (R)-(-)-MTPA-Cl

Appearance White crystalline solid Colorless to pale yellow liquid

Molecular Formula C₁₀H₉F₃O₃[2] C₁₀H₈ClF₃O₂

Molecular Weight 234.17 g/mol [2] 252.62 g/mol

Melting Point 46-49 °C[3] Not applicable

Boiling Point 105-107 °C at 1 mmHg[3] 213-214 °C

Density 1.344 g/mL at 25 °C 1.35 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.473 1.469 - 1.47

Optical Rotation ([α]²⁰/D) +73±1°, c = 2% in methanol -132±2°, c = 6 in chloroform

Solubility
Soluble in methanol (50

mg/mL)[4]
Reacts with protic solvents

Table 2: Chemical and Safety Information for (R)-MTPA and (R)-MTPA-Cl

Property (R)-(+)-MTPA (R)-(-)-MTPA-Cl

CAS Number 20445-31-2[1] 39637-99-5[5]

Primary Application
Chiral derivatizing agent for

NMR spectroscopy[3]

More reactive chiral

derivatizing agent

Key Hazards Irritant
Corrosive, causes severe skin

burns and eye damage[5]

Storage Conditions 2-8°C, hygroscopic[4]

-20°C, moisture and heat

sensitive, store under inert

gas[5]

Spectral Data
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While detailed graphical spectra for (R)-MTPA are not readily available in public databases,

product specifications confirm its identity via FTIR. The mass spectrum of its derivative, (R)-

MTPA-Cl, is available and provides insight into its fragmentation patterns.

Infrared (IR) Spectroscopy: Conforms to standard spectra, indicating the presence of

characteristic functional groups such as the carboxylic acid O-H and C=O stretches, C-F

bonds of the trifluoromethyl group, and aromatic C-H and C=C bonds.

Mass Spectrometry (MS): The GC-MS data for (R)-MTPA-Cl shows a molecular weight of

252.62 g/mol .[6]

Experimental Protocols: Mosher's Method for
Determining Absolute Configuration
The most prominent application of (R)-MTPA is in Mosher's method, an NMR-based technique

to elucidate the absolute stereochemistry of chiral alcohols and amines. The protocol involves

the formation of diastereomeric esters (or amides) by reacting the chiral substrate with both

(R)- and (S)-MTPA. The differing spatial arrangements of the phenyl and trifluoromethyl groups

in the resulting diastereomers lead to distinct chemical shifts in the ¹H NMR spectra of nearby

protons.

Detailed Methodology for Mosher's Ester Analysis
The following protocol outlines the key steps for determining the absolute configuration of a

chiral secondary alcohol:

Preparation of (R)-MTPA and (S)-MTPA Esters (Two separate reactions):

To a solution of the chiral alcohol (1.0 equivalent) in a suitable solvent (e.g., pyridine or

CH₂Cl₂ with a catalytic amount of DMAP), add (R)-(-)-MTPA chloride (1.2 equivalents).

In a separate flask, repeat the procedure using (S)-(+)-MTPA chloride (1.2 equivalents).

Reaction Monitoring:

Stir the reactions at room temperature and monitor their progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the
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starting alcohol is fully consumed.

Work-up:

Quench each reaction with water or a saturated aqueous solution of NH₄Cl.

Extract the product with an organic solvent such as ethyl acetate.

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g.,

saturated NaHCO₃), and brine.

Dry the organic layer over an anhydrous salt like Na₂SO₄ and concentrate it under

reduced pressure.

Purification:

Purify each diastereomeric ester separately using column chromatography on silica gel or

preparative TLC to remove any excess reagents and byproducts.

NMR Analysis:

Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA

ester in the same deuterated solvent (e.g., CDCl₃).

Carefully assign the proton signals for both diastereomers.

Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ

= δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the

chemical shift of the corresponding proton in the (R)-MTPA ester.

Configuration Assignment:

Analyze the sign of the calculated Δδ values. Protons with positive Δδ values are located

on one side of the MTPA plane in the Mosher model, while those with negative Δδ values

are on the opposite side. This distribution allows for the assignment of the absolute

configuration of the chiral center.
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Caption: Workflow for determining absolute configuration using Mosher's method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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